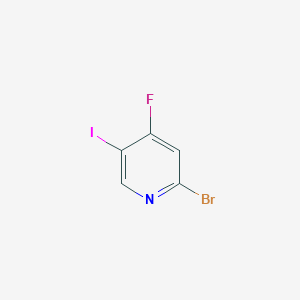

2-溴-4-氟-5-碘吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-4-fluoro-5-iodopyridine is a dihalogenated pyridine with a bromine, a fluorine, and an iodine at the 2-, 4-, and 5-positions respectively . It has a molecular weight of 301.88 .

Synthesis Analysis

2-Bromo-4-fluoro-5-iodopyridine can be synthesized from 2-bromo-5-iodopyridine . It can also be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid .Molecular Structure Analysis

The molecular formula of 2-Bromo-4-fluoro-5-iodopyridine is C5H2BrFIN .Chemical Reactions Analysis

2-Bromo-4-fluoro-5-iodopyridine can undergo site-selective Suzuki–Miyaura coupling of heteroaryl halides . It can also react with bis(tributyltin) through Stille coupling to synthesize a bis(pyridine) ligands with 1,2-ethynylbenzene .Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-5-iodopyridine is a solid substance . It has a molecular weight of 301.88 .科学研究应用

合成用的富卤中间体

2-溴-4-氟-5-碘吡啶在五取代吡啶的合成中用作有效的富卤中间体。研究人员利用其独特的卤素组成开发了复杂吡啶的简单合成方法,由于其作为构建模块的潜力,这些吡啶在药物化学中非常有价值。这一进步允许生成各种五取代吡啶,其官能团可以进一步化学处理,展示了该化合物作为新型化学实体创建的多功能性和实用性(Wu et al., 2022)。

结构流形创建

该化合物与结构流形的创建有关,说明了其在吡啶合成和改性中的作用。它能够转化为各种卤代吡啶,随后转化为吡啶羧酸和碘代吡啶,突出了其在有机合成中的重要性。这些转化在工业杀虫剂的制造过程中至关重要,并为开发具有潜在药物和农用化学品应用的各种基于吡啶的化合物提供了一条途径(Schlosser & Bobbio, 2002)。

二取代吡啶的合成

2-溴-4-氟-5-碘吡啶是合成 2,4-二取代吡啶的关键构建模块。通过称为“卤素舞蹈”的过程,它在一锅反应中转化为其他二芳基吡啶和联吡啶。该方法强调了该化合物在高效合成复杂吡啶衍生物中的用途,这对于药物设计和开发中的药物化学至关重要(Duan et al., 2004)。

化学选择性官能化

相关化合物的化学选择性官能化展示了在吡啶环上特定位置进行选择性反应的潜力,为选择性修饰 2-溴-4-氟-5-碘吡啶分子本身提供了一条途径。这种针对特定卤素进行取代的能力可以合成广泛的官能化吡啶,促进开发具有针对各种应用(从材料科学到药物)的定制化性质的新化合物(Stroup et al., 2007)。

作用机制

安全和危害

未来方向

2-Bromo-4-fluoro-5-iodopyridine has potential applications in the synthesis of various pharmacologically active agents and advanced materials . It can also be used to synthesize a bis(pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling .

Relevant Papers Several papers have been published on 2-Bromo-4-fluoro-5-iodopyridine. These include studies on site-selective Suzuki–Miyaura coupling of heteroaryl halides , and the synthesis of fluorinated pyridines .

属性

IUPAC Name |

2-bromo-4-fluoro-5-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-5-1-3(7)4(8)2-9-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGDRIPSIQBDEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B2596341.png)

![N-(3,5-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2596342.png)

![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}benzenesulfonamide](/img/structure/B2596350.png)

![methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2596354.png)

![ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate](/img/structure/B2596355.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-(4-pyrimidin-5-ylpyrimidin-2-yl)piperidine-1-carboxamide](/img/structure/B2596360.png)

![1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B2596362.png)